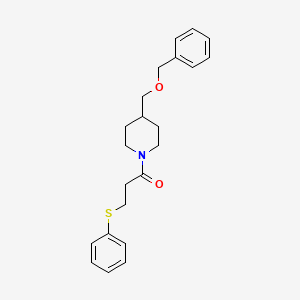
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a compound that belongs to the class of thio-ketones. It has been extensively studied for its potential applications in scientific research. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Mécanisme D'action
The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine in the brain. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can improve cognitive function. The compound has also been shown to inhibit the growth of cancer cells, although the exact mechanism is not clear.
Biochemical and Physiological Effects:
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function. The compound has also been shown to inhibit the growth of cancer cells, although the exact mechanism is not clear. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. It has been extensively studied for its potential applications in drug discovery and development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Orientations Futures
There are several future directions for research on 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one. One direction is to investigate its potential as a treatment for Alzheimer's disease. Further studies are needed to determine its efficacy, safety, and potential side effects in animal models and clinical trials. Another direction is to investigate its potential as an anti-cancer agent. Studies are needed to determine its mechanism of action and efficacy in different types of cancer. In addition, future research could focus on optimizing the synthesis of this compound to improve its yields and purity.
Méthodes De Synthèse
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has been synthesized through various methods, including the reaction of 4-(benzyloxymethyl)piperidine with thiophenol in the presence of a base, and the reaction of 1-(4-bromobenzyl)-4-(benzyloxymethyl)piperidine with potassium thioacetate in the presence of a palladium catalyst. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has been used in scientific research for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are potential targets for the treatment of Alzheimer's disease. The compound has also been investigated for its potential anti-cancer properties.
Propriétés
IUPAC Name |
1-[4-(phenylmethoxymethyl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-22(13-16-26-21-9-5-2-6-10-21)23-14-11-20(12-15-23)18-25-17-19-7-3-1-4-8-19/h1-10,20H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWGZBICOBTYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

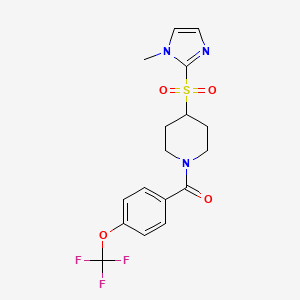
![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2849752.png)
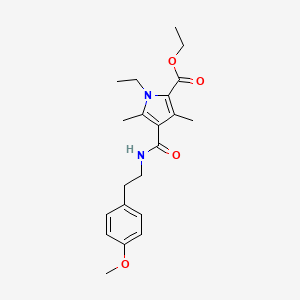
![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)
![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
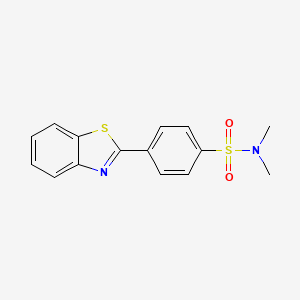
![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)
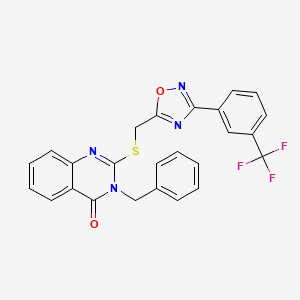

![3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2849768.png)
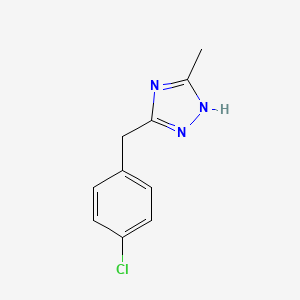
![(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2849771.png)
![Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2849772.png)
![Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2849773.png)